Tricaproin
Overview
Description
Tricaproin, also known as glyceryl tricaproate, is a triglyceride formed by the esterification of glycerol with three molecules of hexanoic acid (caproic acid). It is a medium-chain triglyceride with the chemical formula C21H38O6. This compound is naturally found in certain plant sources and has been studied for its various biological and industrial applications .
Mechanism of Action
Tricaproin, also known as Tridecanoin or Trihexanoin, is a triglyceride of capric acid . It is a medium-chain fatty acid triglyceride derived from capric acid . This article will explore the mechanism of action of this compound, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound has been indicated to target Class-1 Histone Deacetylases . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in the regulation of gene expression.
Mode of Action
This compound acts as a surfactant and emollient in skincare products . It has been shown to help restore the skin barrier and prevent moisture loss, making it useful in treating dry and irritated skin conditions . It also has antimicrobial properties, helping to maintain a healthy skin microbiome .
Biochemical Pathways
This compound has been shown to have anti-inflammatory effects, making it beneficial for calming and soothing inflamed skin . It also affects the metabolism of medium-chain triglycerides (MCTs) in the body and how they are digested, absorbed, and utilized for energy production .
Pharmacokinetics
It has been indicated as a possible drug to increase the production of insulin and decrease the production of androgen in the body when taken orally .
Result of Action
It has been shown to have beneficial effects on skin health, including improving skin hydration, protection, and overall health . It also has potential therapeutic effects in the treatment of certain medical conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an electric field can affect the molecular properties of this compound . Additionally, the synthesis of this compound can be affected by the presence of certain catalysts .
Biochemical Analysis
Biochemical Properties
Tricaproin plays a significant role in biochemical reactions. It is involved in the catalytic esterification of glycerol with caproic acid . The structure of the resultant this compound and the possible absence of undesired by-products were confirmed by NMR, mass spectrometry, FT-IR, and TLC .
Cellular Effects
This compound has shown to inhibit the growth of colorectal cancer (CRC) cells in a time- and dose-dependent manner . It does not affect the normal cell line BEAS-2B .
Molecular Mechanism
This compound exerts its effects at the molecular level by reducing oncogenic Class-I Histone deacetylases (HDACs) activity, followed by inducing apoptosis in cells .
Temporal Effects in Laboratory Settings
The initial synthesis of this compound has shown an efficiency of 62.99% within the first hour .
Metabolic Pathways
It is known that this compound is involved in the catalytic esterification of glycerol with caproic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricaproin can be synthesized through the catalytic esterification of glycerol with hexanoic acid. A study demonstrated an efficient synthesis method by combining silicon tripolyphosphate and phosphoric acid as catalysts. This method achieved a high conversion efficiency within the initial hour of synthesis . The reaction conditions typically involve heating the reactants under reflux with the catalysts to facilitate the esterification process.
Industrial Production Methods: In industrial settings, this compound is produced on a large scale through the esterification of glycerol with hexanoic acid. The process often employs enzyme catalysis to enhance the reaction efficiency and yield. This method is preferred over traditional high-temperature and high-pressure processes, which can result in lower quality products and reduced yields .
Chemical Reactions Analysis
Types of Reactions: Tricaproin undergoes various chemical reactions, including hydrolysis, oxidation, and transesterification.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce glycerol and hexanoic acid.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reaction conditions and catalysts used.
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Transesterification: Alcohols and catalysts such as sodium methoxide or lipase enzymes.
Major Products Formed:
Hydrolysis: Glycerol and hexanoic acid.
Oxidation: Various oxidation products, including carboxylic acids and aldehydes.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Tricaproin has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
- Tricaprin (glyceryl tricaprate)
- Tricaprylin (glyceryl tricaprylate)
- Tributyrin (glyceryl tributyrate)
Properties
IUPAC Name |
2,3-di(hexanoyloxy)propyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O6/c1-4-7-10-13-19(22)25-16-18(27-21(24)15-12-9-6-3)17-26-20(23)14-11-8-5-2/h18H,4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYCICSNZYXLHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060737 | |
Record name | Hexanoic acid, 1,2,3-propanetriyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Glycerol trihexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
244.00 °C. @ 28.00 mm Hg | |
Record name | Glycerol trihexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.00045 mg/mL at 37 °C | |
Record name | Glycerol trihexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
621-70-5 | |
Record name | Tricaproin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tricaproin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trihexanoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hexanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 1,2,3-propanetriyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycerol trihexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIHEXANOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ1Y9R895Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Glycerol trihexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-25 °C | |
Record name | Glycerol trihexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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